n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide
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Overview
Description
n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Amidation: Coupling of the indazole derivative with 2-aminophenyl benzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indazole ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function on cell surfaces.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole and methoxy groups.
4-((4-Methoxy-2h-indazol-2-yl)methyl)benzamide: Lacks the aminophenyl group.
Uniqueness
The presence of both the indazole and aminophenyl groups in n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
920315-44-2 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-21-8-4-7-19-17(21)14-26(25-19)13-15-9-11-16(12-10-15)22(27)24-20-6-3-2-5-18(20)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
InChI Key |
IQJOQMRWPDOMOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NN(C=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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